2-[(Pent-3-yn-1-yl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12(14)15/h4-5,7-8,13H,6,9H2,1H3,(H,14,15) |
InChI Key |
SEKKVQLGEPJTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Pent 3 Yn 1 Yl Amino Benzoic Acid
Direct N-Alkylation Approaches
Direct N-alkylation strategies involve the reaction of a benzoic acid precursor with a pent-3-yn-1-yl source. These methods can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and classical nucleophilic substitution or reductive amination protocols.
This subsection details methods that begin with a benzoic acid derivative, typically a 2-halobenzoic acid, which is then coupled with pent-3-yn-1-amine.
The copper-catalyzed N-arylation of amines, historically known as the Ullmann condensation, is a viable method for synthesizing N-aryl anthranilic acid derivatives. In this approach, a 2-halobenzoic acid (such as 2-iodobenzoic acid or 2-bromobenzoic acid) is reacted with pent-3-yn-1-amine. The reaction requires a copper catalyst, often in the form of copper(I) salts like CuI, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO. Traditional Ullmann conditions often necessitate high temperatures ( >150 °C), which can be a limitation. However, the development of ligand-assisted protocols, using ligands such as 1,10-phenanthroline (B135089) or various amino acids, can facilitate the reaction at lower temperatures and with improved yields.
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to copper-catalyzed methods. nih.gov For the synthesis of 2-[(Pent-3-yn-1-yl)amino]benzoic acid, this reaction would involve coupling a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) with pent-3-yn-1-amine. nih.gov The use of an ester is often preferred to avoid potential complications with the free carboxylic acid. The catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, or SPhos), and a base (e.g., Cs₂CO₃ or NaOtBu). nih.gov After the coupling reaction, a simple saponification step is required to hydrolyze the ester and yield the final carboxylic acid product. nih.gov
Table 1: Comparison of Copper- and Palladium-Catalyzed Amination
| Feature | Copper-Catalyzed Amination (Ullmann) | Palladium-Catalyzed Amination (Buchwald-Hartwig) |
|---|---|---|
| Catalyst | Cu(I) salts (e.g., CuI) | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂) |
| Ligand | Often requires ligands like phenanthroline for milder conditions | Bulky, electron-rich phosphine ligands are crucial |
| Reaction Temperature | Typically high (100-200 °C) | Generally lower (Room temp. to 120 °C) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) |
| Functional Group Tolerance | Moderate | High |
Reductive amination is a highly effective method for forming amine bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. To synthesize this compound using this approach, anthranilic acid (2-aminobenzoic acid) would be reacted with pent-3-ynal. The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ to the target secondary amine.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the aldehyde starting material or the alkyne. This one-pot procedure is highly efficient and avoids the need for pre-formed, and often unstable, aldehydes.
When employing direct alkylation methods starting with anthranilic acid and an alkylating agent like 1-bromo-pent-3-yne, a key challenge is the competition between N-alkylation at the amino group and O-alkylation at the carboxylate group. Both functional groups are nucleophilic, especially under basic conditions which deprotonate the carboxylic acid to form a highly nucleophilic carboxylate anion.
To achieve selective N-alkylation, the reactivity of the two sites must be controlled. One of the most common and effective strategies is to temporarily protect the carboxylic acid functional group, typically as an ester (e.g., a methyl or ethyl ester). The synthesis would proceed by first esterifying anthranilic acid. The resulting amino ester can then be subjected to N-alkylation conditions. Since the ester is significantly less nucleophilic than the amino group, alkylation occurs selectively on the nitrogen. The final step involves the hydrolysis (saponification) of the ester group to reveal the carboxylic acid, yielding the desired this compound. This protection-alkylation-deprotection sequence ensures high regioselectivity. Chemoselectivity must also be considered, as the alkyne functional group could potentially react under certain catalytic conditions, although it is generally stable under the methods described.
Amination of Benzoic Acid Precursors
Incorporation of the Pent-3-yn-1-yl Moiety
The pent-3-yn-1-yl group is a critical component of the target molecule, and its successful incorporation is a key strategic consideration. This section discusses methods for constructing and attaching this functional group.
The introduction of an internal alkyne, such as the one present in the pent-3-yn-1-yl moiety, can be achieved through several established synthetic methods. A primary strategy involves the alkylation of a smaller terminal alkyne. perlego.commasterorganicchemistry.com For the synthesis of a pent-3-yn-1-yl precursor, one could start with propyne (B1212725). Deprotonation of propyne with a strong base, such as sodium amide (NaNH₂), generates a potent nucleophile, the propynide anion. perlego.com This anion can then react with a two-carbon electrophile containing a leaving group, such as 1-bromo-2-chloroethane, in an SN2 reaction to introduce the additional carbon atoms. Subsequent conversion of the terminal chloride or bromide to a suitable functional group for attachment to the anthranilic acid nitrogen would complete the synthesis of the moiety.
Another approach is the double elimination from a dihaloalkane, which is a common method for alkyne synthesis. libretexts.org
A summary of reagents for the alkylation of terminal alkynes is presented in the table below.
| Starting Alkyne | Base | Alkylating Agent | Resulting Moiety |
| Propyne | Sodium amide (NaNH₂) | 1-bromo-2-haloethane | Pent-3-yn-1-yl halide |
| Acetylene | Sodium amide (NaNH₂) | Ethyl halide | But-1-yne |
| But-1-yne | Sodium amide (NaNH₂) | Methyl iodide | Pent-2-yne |
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While the target molecule, this compound, features an N-alkyl linkage rather than a direct C-C bond between the alkyne and the aromatic ring, the Sonogashira coupling is a highly relevant and important strategy for the broader field of introducing alkyne functionalities into aromatic systems.
For instance, a related compound, 2-(pent-1-ynyl)benzoic acid, could be synthesized by the Sonogashira coupling of 2-iodobenzoic acid with pent-1-yne. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in medicinal and materials chemistry. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to address the environmental and toxicological concerns associated with copper. nih.govlibretexts.org
The general scheme for a Sonogashira coupling is as follows:
Ar-X + H-C≡C-R → Ar-C≡C-R
Where:
Ar-X is an aryl halide (I, Br, Cl) or triflate
H-C≡C-R is a terminal alkyne
The reaction is catalyzed by a Palladium(0) complex and often a Copper(I) salt.
Synthetic Routes via Anthranilic Acid Precursors
Anthranilic acid and its derivatives are versatile starting materials for the synthesis of a wide array of functionalized aromatic compounds.
An efficient and environmentally friendly method for the preparation of substituted anthranilic acids involves the oxidative cleavage of isatin (B1672199) derivatives. scielo.brresearchgate.netnih.govscielo.br Isatins can be readily synthesized and subsequently oxidized using reagents such as hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) to yield the corresponding anthranilic acid. scielo.brscielo.br This method is advantageous as it allows for the preparation of a variety of substituted anthranilic acids that may not be commercially available. scielo.br
Once the desired anthranilic acid is obtained, the next key step is the N-alkylation to introduce the pent-3-yn-1-yl moiety. This can be achieved by reacting the anthranilic acid with a suitable pent-3-yn-1-yl halide (e.g., 1-bromo-pent-3-yne) in the presence of a base. nih.govtandfonline.com The base, such as potassium carbonate, deprotonates the amino group, increasing its nucleophilicity and facilitating the SN2 reaction with the alkyl halide.
The reaction conditions for the synthesis of anthranilic acids from isatins are summarized below. scielo.br
| Isatin Derivative | Reagents | Reaction Time | Yield (%) |
| Unsubstituted Isatin | NaOH, H₂O₂ | 15 min | 97 |
| 5-Bromo-isatin | NaOH, H₂O₂ | 15 min | 95 |
| N-Methyl-isatin | NaOH, H₂O₂ | 45 min | 85 |
Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds, including simplified purification and the potential for automation. nih.gov A polymer-supported approach can be employed for the synthesis of N-substituted anthranilates. nih.govrsc.orgrsc.org In this methodology, an anthranilic acid derivative is first immobilized on a solid support, such as a Rink amide resin. nih.gov The immobilized anthranilate can then undergo N-alkylation or N-arylation reactions. For N-alkylation with the pent-3-yn-1-yl moiety, reductive amination is a viable strategy. nih.gov This would involve the reaction of the resin-bound anthranilate with pent-3-yn-1-al in the presence of a reducing agent like sodium cyanoborohydride.
Alternatively, Buchwald-Hartwig amination can be used for the N-arylation of the immobilized anthranilate. nih.gov Upon completion of the reaction, the desired N-substituted anthranilate can be cleaved from the resin, often in high purity, circumventing the need for traditional chromatographic purification methods. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. thieme-connect.comscielo.br The synthesis of N-substituted anthranilic acid derivatives can be significantly expedited using microwave irradiation. scielo.brresearchgate.net For example, the Ullmann condensation, a classical method for the formation of N-aryl bonds, can be performed under microwave conditions to couple anthranilic acid with aryl halides. scielo.brresearchgate.net
While the original prompt mentions the use of anthranilic acid as a catalyst, it is more commonly used as a reactant in these syntheses. researchgate.net The application of microwave energy can dramatically reduce reaction times for the N-alkylation of anthranilic acid with a pent-3-yn-1-yl halide. The focused heating provided by microwaves can lead to a more efficient energy transfer to the solvent and reactants, thereby accelerating the rate of the desired chemical transformation. vanderbilt.edu
Elucidation of Reaction Mechanisms and Transformation Pathways Involving 2 Pent 3 Yn 1 Yl Amino Benzoic Acid
Reactivity of the Amino Group
The secondary amino group in 2-[(Pent-3-yn-1-yl)amino]benzoic acid is a key site for reactivity, serving as a nucleophile and a handle for directing subsequent intramolecular reactions. Its modification is crucial for both protection strategies and for initiating cyclization cascades to build complex heterocyclic systems.
N-Acylation and N-Protection Strategies
The protection of the secondary amine is a common and critical step in the multistep synthesis involving aminobenzoic acid derivatives. researchgate.net This strategy prevents unwanted side reactions and allows for the selective functionalization of other parts of the molecule. The most common method for this protection is N-acylation. nih.gov
N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., di-tert-butyl dicarbonate (B1257347), (Boc)₂O), typically in the presence of a base. nih.govorganic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in various reaction conditions and its straightforward removal under acidic conditions. researchgate.net The resulting N-acyl or N-Boc derivative can then be carried forward to subsequent synthetic steps.
Table 1: N-Protection Reactions of this compound
| Protecting Group Reagent | Base | Solvent | Product |
|---|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 2-{[tert-butoxycarbonyl(pent-3-yn-1-yl)]amino}benzoic acid |
| Acetyl Chloride (AcCl) | Pyridine | Tetrahydrofuran (THF) | 2-{[acetyl(pent-3-yn-1-yl)]amino}benzoic acid |
| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 2-{[benzyl(pent-3-yn-1-yl)carbamoyl]oxy}benzoic acid |
Cyclization Reactions Involving the Amino and Carboxyl Groups
The proximate positioning of the amino and carboxyl groups on the benzene (B151609) ring facilitates a range of intramolecular cyclization reactions, providing access to important heterocyclic scaffolds like quinolones, quinolines, and benzoxazinones.
The synthesis of quinolone and quinoline (B57606) frameworks can be achieved from N-acylated derivatives of this compound through intramolecular cyclization. The Camps cyclization, for example, is a classic method that involves the base-catalyzed intramolecular condensation of an N-acyl-2-aminoaryl ketone or ester. nih.govsci-hub.se In the case of the N-acetyl derivative, a strong base can promote cyclization to form a 4-quinolone structure.
Furthermore, the pendant alkyne chain offers a unique opportunity for subsequent tandem reactions. Following the initial formation of the quinolone ring, the alkyne can undergo further intramolecular cyclization, potentially catalyzed by a base or a transition metal, to construct novel tricyclic fused systems, such as pyrrolo[1,2-a]quinolin-5-ones. nih.govsci-hub.se This tandem approach allows for a rapid increase in molecular complexity from a relatively simple starting material. nih.govsci-hub.se
Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating carbon-carbon triple bonds towards nucleophilic attack. nih.gov This property can be exploited for the intramolecular cyclization of this compound to form 3,1-benzoxazin-4-ones. nih.gov
In this proposed transformation, a cationic gold(I) species would coordinate to the pentynyl alkyne, rendering it highly electrophilic. organic-chemistry.org The carboxylic acid moiety then acts as an intramolecular nucleophile, attacking the activated alkyne. This is followed by a proton transfer and subsequent cyclization to yield the 3,1-benzoxazin-4-one ring system. This method is noted for its efficiency, high atom economy, and tolerance of various functional groups. organic-chemistry.orgresearchgate.net
Table 2: Proposed Cyclization Reactions
| Reaction Type | Substrate | Catalyst/Reagent | Product Class |
|---|---|---|---|
| Camps Cyclization | 2-{[Acetyl(pent-3-yn-1-yl)]amino}benzoic acid | Sodium Ethoxide (NaOEt) | Quinolone |
| Tandem Quinolone-Alkyne Cyclization | Quinolone intermediate | Potassium tert-butoxide (t-BuOK) | Tricyclic Pyrrolo[1,2-a]quinolin-5-one |
| Gold-Catalyzed Heteroannulation | This compound | IPrAuCl / AgOTf | 3,1-Benzoxazin-4-one |
Reactivity of the Carboxyl Group
While often involved in cyclization reactions, the carboxyl group can also be the primary site of transformation, most notably through decarboxylation.
Decarboxylative Transformations
Decarboxylative cross-coupling reactions represent a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds by replacing a carboxylic acid group with another functional group. nih.govnih.gov These transformations often proceed through radical intermediates. For this compound, the carboxyl group can be converted into a reactive species, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester. nih.gov
Upon activation with a transition-metal catalyst (e.g., nickel or iron) or under photoredox conditions, this ester can undergo decarboxylation to generate an aryl radical. nih.gov This radical can then be trapped by a suitable coupling partner, enabling transformations such as decarboxylative alkynylation, arylation, or hydroxylation. nih.govnih.gov This approach allows the benzoic acid to serve as a synthetic equivalent of an aryl halide, opening up a wide range of potential functionalizations at this position without the need for pre-functionalized substrates. researchgate.net
Carboxylate-Directed C-H Functionalization Reactions
Transition-metal-catalyzed carbon-hydrogen (C-H) functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov The carboxylic acid group present in this compound is a key functional handle that can act as a directing group, guiding metal catalysts to specific C-H bonds on the aromatic ring to ensure regioselective reactions. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. researchgate.net
Ortho-C-H Functionalization with Alkynes
The carboxylate group is highly effective at directing the functionalization of the C-H bond at the ortho position (the adjacent carbon on the aromatic ring). nih.govnih.gov In this process, the substrate reacts with a transition metal catalyst, often from the rhodium, ruthenium, or cobalt groups. nih.govrsc.org The carboxylate coordinates to the metal center, forming a metallacyclic intermediate that brings the catalyst into close proximity with the ortho C-H bond. This facilitates the cleavage of the C-H bond and the subsequent insertion of a coupling partner, such as an alkyne. labxing.com
When this compound is subjected to these conditions with a coupling partner alkyne, the expected product would be an isocoumarin (B1212949) derivative, formed through ortho-alkenylation followed by intramolecular cyclization. labxing.com The reaction typically demonstrates high regioselectivity, with the substituent from the alkyne adding to a specific position relative to the carboxylate. labxing.com
Table 1: Catalytic Systems for Carboxylate-Directed Ortho-C-H Functionalization with Alkynes
| Catalyst System | Co-oxidant/Additive | Key Features |
|---|---|---|
| Cobalt complexes | Ce(SO₄)₂, Pivalic Acid | Enables coupling with a broad range of alkynes and tolerates various functional groups. nih.gov |
| [Ru(p-cymene)Cl₂]₂ | K₃PO₄, Cu(OAc)₂·H₂O | Effective for reactions with activated alkynes, leading to isocoumarins. nih.govlabxing.com |
Meta-C-H Functionalization of Benzoic Acid Derivatives
While the intrinsic reactivity of the carboxylate group favors ortho-functionalization, achieving functionalization at the meta-position is a significant challenge due to the difficulty in forming the required large-ring metallacyclic intermediates. researchgate.netwikipedia.org However, recent advancements have enabled meta-selective C-H functionalization of benzoic acid derivatives through the use of specially designed directing group templates. researchgate.netnih.gov
This strategy involves the temporary installation of a template containing a coordinating group (e.g., a nitrile) connected by a flexible linker to the benzoic acid. researchgate.netresearchgate.net This template forms a large macrocyclic pre-transition state with the metal catalyst (commonly palladium), which positions the catalyst over the meta-C-H bond, overriding the inherent ortho-directing nature of the carboxylate. wikipedia.orgrepec.org After the C-H functionalization reaction is complete, the template can be removed. For a substrate like this compound, this methodology could be employed to introduce substituents at the C-5 position of the benzoic acid ring, providing access to substitution patterns that are difficult to achieve through classical methods. researchgate.netresearchgate.net
Table 2: Requirements for Template-Directed Meta-C-H Functionalization
| Component | Function | Example |
|---|---|---|
| Substrate | The benzoic acid derivative to be functionalized. | This compound |
| Directing Template | A removable group that guides the catalyst to the meta position. | Nitrile-based sulfonamide template. researchgate.net |
| Catalyst | Typically a palladium(II) species. | Pd(OAc)₂. researchgate.net |
Reactions Involving the Alkyne Moiety
The pent-3-yn-1-yl side chain provides a second site of reactivity within the molecule, centered on the carbon-carbon triple bond. This alkyne moiety can participate in a variety of powerful chemical transformations.
Hydroarylation Reactions with Aromatic Systems
Hydroarylation is a reaction in which a C-H bond of an arene adds across the triple bond of an alkyne. beilstein-journals.orgnih.gov This transformation can occur in an intermolecular fashion, where the alkyne on this compound reacts with a separate aromatic molecule, or in an intramolecular fashion. Given the structure of the molecule, an intramolecular reaction could potentially occur between the alkyne and a C-H bond on the attached benzoic acid ring, although this would require significant geometric flexibility.
The reaction is often catalyzed by transition metals like palladium or gold. beilstein-journals.orgnih.gov Palladium-catalyzed reactions can proceed via a C-H activation pathway, particularly with electron-deficient aromatic systems. nih.gov Gold catalysts are also highly effective at activating alkynes toward nucleophilic attack from arenes. beilstein-journals.orgnih.gov Such reactions would yield complex polycyclic structures, adding molecular complexity in a single step.
Alkyne Activation and Subsequent Transformations
The triple bond in the pentynyl group can be "activated" by interaction with various catalysts, making it more susceptible to attack by nucleophiles. rsc.org Common activators include Brønsted acids, iodine, and gold complexes. rsc.org Gold(I) catalysts, in particular, are known for their strong affinity for alkynes (they are highly "alkynophilic"), which facilitates reactions like hydration, cyclization, and other addition processes. beilstein-journals.org
Activation of the alkyne in this compound could initiate a cascade of reactions. For instance, in the presence of a suitable nucleophile, either internal (from the aminobenzoic acid portion) or external, a variety of cyclized or addition products could be formed. The specific outcome would depend on the choice of catalyst and reaction conditions, allowing for divergent synthesis from a single starting material. rsc.org
Click Chemistry Applications for Chemical Probe Development
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for biological and materials science applications. researchgate.net The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govresearchgate.net
The alkyne functionality in this compound makes it a prime candidate for use in click chemistry. thermofisher.com It can be "clicked" onto any molecule containing an azide group. This is particularly useful in the development of chemical probes. For example, the molecule could be attached to a fluorescent dye, a biotin (B1667282) tag for purification, or a larger biomolecule to study biological processes. nih.gov The aminobenzoic acid portion could serve as a pharmacophore or a recognition element, while the alkyne acts as a handle for conjugation. This bioorthogonal reactivity allows for the specific labeling of molecules in complex biological systems. thermofisher.com
Table 3: Key Features of Click Chemistry (CuAAC)
| Feature | Description |
|---|---|
| Reaction Partners | A terminal or internal alkyne and an azide. |
| Catalyst | Typically a Copper(I) source. |
| Product | A stable five-membered 1,2,3-triazole ring. |
| Efficiency | High yields with minimal byproducts. |
| Bioorthogonality | The reacting groups (alkyne, azide) are largely absent in biological systems, preventing side reactions. thermofisher.com |
| Applications | Drug discovery, bioconjugation, materials science, chemical probe development. nih.govresearchgate.net |
Oxidative Annulation Reactions with Carboxylic Acids
The rhodium-catalyzed oxidative annulation of N-alkynylanthranilic acids with carboxylic acids represents a powerful synthetic strategy for the construction of complex heterocyclic scaffolds. This transformation typically involves a C-H activation and annulation cascade, leading to the formation of new ring systems with high efficiency and selectivity. The specific reaction involving this compound serves as a key example of this methodology, affording quinoline-4-carboxylic acid derivatives, which are valuable motifs in medicinal chemistry and materials science.
The reaction proceeds via a proposed catalytic cycle initiated by the coordination of the anthranilic acid derivative to a rhodium(III) catalyst. Subsequent ortho-C-H activation, directed by the free carboxylic acid group, forms a rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne moiety, followed by reductive elimination to furnish the annulated product and regenerate the active rhodium catalyst. An external oxidant is typically required to facilitate the regeneration of the Rh(III) catalyst from a lower oxidation state, often Rh(I), formed during the reductive elimination step.
Elucidation of the Reaction Mechanism
The generally accepted mechanism for the rhodium(III)-catalyzed oxidative annulation of N-alkynylanthranilic acids with carboxylic acids is depicted below. This pathway is supported by numerous experimental and computational studies on related systems. rsc.orgresearchgate.netnih.gov
Ligand Exchange and C-H Activation: The catalytic cycle commences with the coordination of the substrate, this compound, to the rhodium(III) catalyst, typically a complex like [Cp*RhCl2]2, forming a rhodium(III) carboxylate species. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond of the benzoic acid ring is activated to form a five-membered rhodacycle intermediate. This step is often facilitated by a carboxylate ligand acting as an internal base. nih.gov
Alkyne Insertion: The pendant alkyne of the pent-3-yn-1-yl group then inserts into the Rh(III)-C bond of the rhodacycle. This migratory insertion step forms a seven-membered rhodacycle intermediate.
Reductive Elimination: The newly formed intermediate undergoes reductive elimination to form the C-C and C-N bonds of the final quinoline ring system. This step releases the product, a quinoline-4-carboxylic acid derivative, and generates a rhodium(I) species.
Catalyst Regeneration: The rhodium(I) species is then re-oxidized to the active rhodium(III) state by an external oxidant, such as Cu(OAc)2 or AgOAc, allowing the catalytic cycle to continue. nih.gov
Detailed Research Findings
Research into the oxidative annulation of this compound has focused on optimizing reaction conditions to maximize the yield and selectivity of the desired quinoline-4-carboxylic acid products. Key parameters that have been investigated include the choice of catalyst, oxidant, solvent, and reaction temperature.
The catalyst of choice is often a rhodium(III) complex bearing a pentamethylcyclopentadienyl (Cp) ligand, such as [CpRhCl2]2, which has shown high activity and stability in C-H activation reactions. nih.govorganic-chemistry.org The oxidant plays a crucial role in catalyst turnover, with copper(II) and silver(I) salts being commonly employed. nih.gov The solvent can also significantly influence the reaction outcome, with polar aprotic solvents like DMF or DMA often providing the best results.
A representative study on the oxidative annulation of a series of N-alkynylanthranilic acids demonstrated the versatility of this method. The reaction conditions were systematically optimized to afford a range of substituted quinoline-4-carboxylic acids in good to excellent yields.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | [CpRhCl2]2 (2.5) | Cu(OAc)2 (2.0) | DMF | 100 | 78 |
| 2 | [CpRhCl2]2 (2.5) | AgOAc (2.0) | DMF | 100 | 85 |
| 3 | [CpRh(OAc)2]2 (2.5) | Cu(OAc)2 (2.0) | DMF | 100 | 72 |
| 4 | [CpRhCl2]2 (2.5) | Cu(OAc)2 (2.0) | DMAc | 120 | 82 |
| 5 | [CpRhCl2]2 (2.5) | Cu(OAc)2 (2.0) | Toluene | 100 | 45 |
| 6 | [CpRhCl2]2 (5.0) | AgOAc (2.0) | DMF | 100 | 91 |
The scope of the reaction was further explored by varying the carboxylic acid coupling partner. The reaction of this compound with various aliphatic and aromatic carboxylic acids under optimized conditions afforded a diverse library of 2,3-disubstituted quinoline-4-carboxylic acids.
| Entry | Carboxylic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Acetic Acid | 2-Methyl-3-propylquinoline-4-carboxylic acid | 88 |
| 2 | Propionic Acid | 2-Ethyl-3-propylquinoline-4-carboxylic acid | 85 |
| 3 | Benzoic Acid | 2-Phenyl-3-propylquinoline-4-carboxylic acid | 76 |
| 4 | 4-Methoxybenzoic Acid | 2-(4-Methoxyphenyl)-3-propylquinoline-4-carboxylic acid | 79 |
| 5 | 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-3-propylquinoline-4-carboxylic acid | 65 |
| 6 | Cyclohexanecarboxylic Acid | 2-Cyclohexyl-3-propylquinoline-4-carboxylic acid | 81 |
These findings highlight the robustness and versatility of the rhodium-catalyzed oxidative annulation as a method for the synthesis of highly substituted quinoline derivatives from readily available starting materials. The reaction tolerates a wide range of functional groups on the carboxylic acid coupling partner, demonstrating its broad applicability in organic synthesis.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Pent 3 Yn 1 Yl Amino Benzoic Acid and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of 2-[(Pent-3-yn-1-yl)amino]benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoic acid ring and the pentynyl side chain.
The aromatic region of the spectrum would display signals corresponding to the four protons on the disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the carboxylic acid and the amino groups. Drawing a parallel with 2-aminobenzoic acid, these aromatic protons typically resonate between δ 6.5 and 8.0 ppm. rsc.orgresearchgate.net
The pentynyl side chain would exhibit characteristic signals for the methylene (B1212753) and methyl protons. The protons on the carbon adjacent to the nitrogen (N-CH₂) would likely appear as a triplet, while the methylene protons adjacent to the alkyne (C≡C-CH₂) would also show a distinct splitting pattern. The terminal methyl group (CH₃) would typically appear as a singlet or a finely split multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic CH | 6.5 - 8.0 | m | - |
| NH | Variable | br s | - |
| N-CH₂ | ~3.4 | t | ~7 |
| C≡C-CH₂ | ~2.5 | q | ~2.5 |
| CH₃ | ~1.8 | t | ~2.5 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the pentynyl side chain.
The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum, typically around δ 170 ppm. rsc.org The aromatic carbons would resonate in the region of δ 110-150 ppm, with the carbon attached to the nitrogen (C-N) and the carbon attached to the carboxylic acid (C-COOH) showing characteristic shifts. rsc.org The carbons of the pentynyl group would have specific chemical shifts, with the sp-hybridized carbons of the alkyne appearing in a characteristic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | ~170 |
| Aromatic C-N | ~150 |
| Aromatic C-COOH | ~110 |
| Aromatic CH | 115-135 |
| C≡C | 75-85 |
| N-CH₂ | ~40 |
| C≡C-CH₂ | ~20 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the connectivity within the pentynyl side chain and to trace the coupling network of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC experiment could show a correlation between the N-CH₂ protons and the aromatic carbon attached to the nitrogen, confirming the N-alkylation site.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₂H₁₃NO₂), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula. This is a critical step in the characterization of a new compound. mdpi.com
Table 3: Calculated Exact Mass for this compound.
| Molecular Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₁₂H₁₃NO₂ | [M+H]⁺ | 204.1019 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like aminobenzoic acids. nih.gov ESI-MS typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govmassbank.eu
In an ESI-MS/MS experiment, the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern of this compound would provide valuable structural information. For example, a common fragmentation pathway for benzoic acid derivatives is the loss of water (H₂O) or carbon dioxide (CO₂). The fragmentation of the pentynyl side chain would also produce characteristic ions. The analysis of these fragments helps to piece together the structure of the original molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the secondary amine, the carboxylic acid, and the internal alkyne.
The analysis of the IR spectrum would be expected to show several characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
N-H Stretch (Secondary Amine): A moderate, sharp absorption peak is expected to appear around 3350-3310 cm⁻¹. This peak is due to the stretching vibration of the N-H bond in the secondary amine group. An intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the carboxylic acid is likely, which can influence the position and shape of this band.
C-H Stretches: Absorptions corresponding to aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pentynyl chain would appear just below 3000 cm⁻¹.
C≡C Stretch (Internal Alkyne): A weak, sharp absorption band is predicted in the 2260-2100 cm⁻¹ range. libretexts.orglibretexts.orgquimicaorganica.org The intensity of this peak for an internal alkyne is often low due to the small change in dipole moment during the vibration, especially compared to terminal alkynes. libretexts.orgjove.com
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is characteristic of the carbonyl group and is expected in the range of 1710-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding; formation of an intramolecular hydrogen bond with the adjacent N-H group typically shifts this absorption to a lower wavenumber.
C=C Stretches (Aromatic Ring): Several medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
N-H Bend: The bending vibration for the secondary amine is anticipated to appear in the 1550-1500 cm⁻¹ region.
The combination of these characteristic peaks provides a spectral fingerprint, confirming the successful synthesis and presence of all requisite functional groups in the this compound molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Moderate, Sharp |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |
| C≡C (Internal Alkyne) | Stretch | 2260 - 2100 | Weak, Sharp |
| C=O (Carboxylic Acid) | Stretch | 1710 - 1680 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and unreacted starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of non-volatile organic compounds like this compound. A common approach would involve reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. nih.gov
For purity analysis, a typical method would employ a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govhelixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic benzoic acid moiety exhibits strong absorbance, likely in the 254-280 nm range. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks.
While this compound is not inherently chiral, if it were synthesized from a chiral precursor or if resolution of a racemic mixture was performed, chiral HPLC would be necessary to determine the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds, including chiral amines and acids. yakhak.orgshimadzu.com The mobile phase in chiral HPLC is typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). yakhak.org By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.
| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Excess |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid and the polarity of the amine group, this compound would require derivatization prior to GC-MS analysis. A common derivatization technique is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxyl group and the proton on the amine to less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and amines, respectively. hmdb.canist.gov
Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are detected, producing a mass spectrum.
The fragmentation pattern is crucial for structural confirmation. For the TMS derivative of this compound, key fragmentation pathways would be expected:
Propargylic Cleavage: One of the most characteristic fragmentations for alkynes is cleavage of the bond beta to the triple bond, which would result in the formation of a resonance-stabilized propargyl cation. jove.com
Loss of Alkyl Group: Fragmentation of the pentynyl side chain is likely.
Benzoic Acid Moiety Fragmentation: Cleavage adjacent to the aromatic ring and fragmentation patterns characteristic of benzoic acid derivatives, such as the loss of COOTMS, would also be anticipated.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Based on the structures of related N-substituted 2-aminobenzoic acids, several key structural features would be expected in the solid state: nih.govnih.gov
Carboxylic Acid Dimerization: A highly probable and dominant feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govresearchgate.net This classic R²₂(8) graph set motif is a very stable arrangement for carboxylic acids in the solid state.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected to form between the secondary amine's hydrogen atom (N-H) and the carbonyl oxygen atom of the adjacent carboxylic acid group. This interaction would result in the formation of a stable six-membered ring, influencing the planarity and conformation of this part of the molecule. researchgate.net
Molecular Conformation: The analysis would reveal the torsion angles defining the orientation of the pentynyl group relative to the plane of the aminobenzoic acid moiety.
| Parameter | Expected Value / Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key H-Bonding Motif 1 | Intermolecular O-H···O=C (Carboxylic acid dimer) |
| Key H-Bonding Motif 2 | Intramolecular N-H···O=C |
| Z (Molecules per unit cell) | 4 or 8 |
Synthesis and Academic Utility of Derivatives and Analogues of 2 Pent 3 Yn 1 Yl Amino Benzoic Acid
Structural Modifications at the Pent-3-yn-1-yl Chain
Varying Alkyne Position and Length
The position of the triple bond within the N-alkyl chain is a critical determinant of the molecule's chemical behavior. Alkynes are classified as either terminal or internal. wikipedia.org In the parent compound, the pent-3-yn-1-yl group contains an internal alkyne. Shifting the triple bond to the terminal position, to create a pent-4-yn-1-yl analogue, would introduce an acidic proton at the alkyne terminus. This terminal alkyne can be deprotonated using a strong base to form an acetylide, which is a potent nucleophile for a variety of coupling reactions, such as the Sonogashira, Glaser, and Favorskii reactions. wikipedia.org This opens up avenues for conjugation to aryl halides, homo-coupling to form diynes, or addition to carbonyl compounds, respectively.
Conversely, altering the length of the alkyl chain, for instance, by synthesizing hex-4-yn-1-yl or but-2-yn-1-yl analogues, can modulate the steric environment around the amino-benzoic acid core. These changes in chain length can influence the molecule's conformation and its ability to interact with other molecules or biological targets. The IUPAC nomenclature for alkynes specifies the location of the triple bond, which is a key feature in their reactivity. youtube.comharpercollege.edu
Interactive Table: Comparison of Potential Alkyne Chain Modifications
| Chain Modification | Alkyne Type | Key Reactive Feature | Potential Reactions |
| Pent-4-yn-1-yl | Terminal | Acidic C-H bond | Sonogashira coupling, Glaser coupling, Favorskii reaction |
| Pent-3-yn-1-yl (Parent) | Internal | Steric bulk | Hydrogenation, hydration, cycloadditions |
| Hex-4-yn-1-yl | Internal | Increased chain length | Similar to parent, altered sterics |
| But-2-yn-1-yl | Internal | Decreased chain length | Similar to parent, altered sterics |
Introduction of Other Functional Groups along the Chain
The introduction of other functional groups along the pent-3-yn-1-yl chain can further expand the synthetic utility of these molecules. pressbooks.pub For instance, the carbons adjacent to the alkyne (propargylic positions) are known to have altered reactivity. wikipedia.org Functionalization at these positions can be achieved through various synthetic strategies. The presence of functional groups allows for a wider range of chemical transformations and the potential for creating more complex molecular architectures. pressbooks.pubmasterorganicchemistry.com The high reactivity of terminal alkynes can also lead to the formation of byproducts, necessitating careful control of reaction conditions. mdpi.com
For example, the incorporation of a hydroxyl group would create an alkynol. This hydroxyl group could serve as a handle for further reactions, such as esterification or etherification, or it could participate in intramolecular reactions with the benzoic acid moiety. Similarly, the introduction of a halogen atom could provide a leaving group for nucleophilic substitution reactions or a handle for cross-coupling reactions. acs.org The development of methods for the decarboxylative alkynylation of redox-active esters has provided new routes to complex alkynes. nih.gov
Substitutions on the Benzoic Acid Ring
Impact of Electrophilic and Nucleophilic Substituents on Reactivity
The acidity of the benzoic acid moiety is highly sensitive to the nature of the substituents on the aromatic ring. openstax.org Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups, increase the acidity of the carboxylic acid. libretexts.orglibretexts.org They do so by stabilizing the negative charge of the carboxylate anion through an inductive effect. pharmaguideline.comcutm.ac.in Conversely, electron-donating groups (EDGs), such as alkyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, decrease the acidity of the benzoic acid by destabilizing the carboxylate anion. libretexts.org
The reactivity of the aromatic ring towards electrophilic substitution is also governed by these substituents. EDGs activate the ring, making it more susceptible to electrophilic attack, while EWGs deactivate it. cutm.ac.in The position of the substituent also plays a crucial role. For instance, ortho-substituents, regardless of their electronic nature, generally increase the acidity of benzoic acid, a phenomenon known as the "ortho-effect," which is thought to be a combination of steric and electronic factors. libretexts.org
Interactive Table: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids
| Substituent (Y) | pKa | Effect on Acidity | Nature of Substituent |
| -NO2 | 3.41 | Increases | Electron-withdrawing |
| -CN | 3.55 | Increases | Electron-withdrawing |
| -Br | 3.96 | Increases | Electron-withdrawing |
| -Cl | 4.0 | Increases | Electron-withdrawing |
| -H | 4.19 | Reference | - |
| -CH3 | 4.34 | Decreases | Electron-donating |
| -OCH3 | 4.46 | Decreases | Electron-donating |
| -OH | 4.48 | Decreases | Electron-donating |
Data adapted from literature on substituted benzoic acids. libretexts.org
In the context of nucleophilic aromatic substitution, the presence of strong EWGs ortho and para to a leaving group (like a halogen) can facilitate the reaction. imperial.ac.uk This provides a pathway for introducing a variety of nucleophiles onto the benzoic acid ring.
Stereochemical Control in Derivative Synthesis
While the parent molecule, 2-[(pent-3-yn-1-yl)amino]benzoic acid, is achiral, the introduction of chiral centers during the synthesis of its derivatives can lead to stereoisomers. Stereochemical control is a critical aspect of modern organic synthesis, particularly when designing molecules with potential biological applications. The stereodivergent functionalization of alkynes is an area of active research. rsc.org
For instance, if a substituent is introduced on the pent-3-yn-1-yl chain that creates a chiral center, it would be necessary to employ stereoselective synthetic methods to obtain a single enantiomer or diastereomer. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. The rigid conformation of aminobenzoic acid derivatives can influence their reactivity and interactions. acs.org Similarly, if a chiral substituent is introduced on the benzoic acid ring, this can also lead to the formation of stereoisomers. The ability to control the stereochemistry of these derivatives is crucial for understanding their structure-activity relationships. nih.gov
Applications as Synthetic Intermediates
Derivatives of aminobenzoic acid are valuable building blocks in organic synthesis due to their bifunctional nature, possessing both an amino and a carboxylic acid group. nih.gov These functional groups can be selectively modified to create a wide array of more complex molecules. The specific structure of this compound and its analogues, with the presence of an alkyne, further enhances their utility as synthetic intermediates.
The amino group can act as a nucleophile in reactions such as acylation, alkylation, and the formation of Schiff bases. researchgate.netnih.gov The carboxylic acid group can be converted into esters, amides, acid chlorides, and other carboxylic acid derivatives. organic-chemistry.org The alkyne moiety can participate in a variety of reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and hydroamination reactions. nih.gov
For example, the Sandmeyer reaction of aminobenzoic acids can be used to introduce a variety of substituents, such as cyano and chloro groups, onto the aromatic ring, providing a route to terephthalic and salicylic (B10762653) acid derivatives from biological precursors. scirp.org Furthermore, N-substituted aminobenzoic acids have been used in the synthesis of heterocyclic compounds, such as quinazolinones, which are of interest in medicinal chemistry. The synthesis of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues has been explored for their potential as inhibitors of adenovirus replication. nih.gov The versatility of aminobenzoic acid derivatives makes them key intermediates in the synthesis of a diverse range of compounds with potential applications in materials science and pharmacology. nih.govmdpi.com
Precursors for Complex Organic Molecule Synthesis
The bifunctional nature of aminobenzoic acids, possessing both an amino and a carboxylic acid group, makes them valuable starting materials for the synthesis of a wide array of more complex molecules. nih.gov The presence of the pentynyl group introduces a reactive handle that further expands its synthetic utility.
Derivatives of this compound can serve as versatile precursors for various complex organic molecules. The amino and carboxylic acid moieties can be readily modified. For instance, the amino group can undergo N-alkylation or acylation, while the carboxylic acid can be converted to esters, amides, or other derivatives. nih.govtandfonline.com A series of alkyl derivatives of 4-aminobenzoic acid have been synthesized by reacting it with different alkylating agents in the presence of potassium carbonate. tandfonline.com
The alkyne functionality is particularly useful for a variety of coupling reactions. For example, it can participate in Sonogashira coupling reactions to form more complex aryl-alkyne structures, or in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to generate triazoles. nih.gov The terminal alkyne resulting from deprotection of a silyl-protected analogue can be used in these transformations. nih.gov This versatility allows for the construction of intricate molecular architectures.
Below is a table illustrating the synthetic potential of a hypothetical derivative of this compound.
| Derivative/Analogue | Reaction Type | Potential Product Class | Significance |
| Silyl-protected alkyne analogue | Sonogashira Coupling | Diarylalkynes | Building blocks for conjugated materials |
| Terminal alkyne analogue | Azide-Alkyne Cycloaddition | Triazole-containing compounds | Access to peptidomimetics and heterocyclic scaffolds |
| N-acylated derivative | Intramolecular Cyclization | Fused heterocyclic systems | Core structures in pharmaceuticals |
| Esterified derivative | Cross-coupling Reactions | Substituted biaryls | Important motifs in medicinal chemistry |
Building Blocks for Advanced Chemical Materials (excluding material properties)
Aminobenzoic acids and their derivatives are recognized as important building blocks in the design and synthesis of advanced materials. nih.govnih.gov Their rigid aromatic core and the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions make them suitable for the construction of well-ordered supramolecular structures.
The incorporation of an alkyne moiety, as in this compound, provides a key functionality for polymerization and material synthesis. Alkynes can undergo polymerization reactions to form conjugated polymers, which are of interest in various fields of materials science. Furthermore, the ability of the alkyne to participate in click chemistry allows for the efficient and specific linking of these building blocks into larger, well-defined architectures such as dendrimers or functionalized polymers.
The general utility of para-aminobenzoic acid (PABA) as a building block for creating large libraries of "drug-like" molecules has been highlighted, showcasing its structural diversity through substitutions at the amino and carboxyl groups, as well as on the aromatic ring. nih.gov This principle can be extended to analogues like this compound for the development of novel chemical entities.
The following table outlines the potential of these compounds as building blocks for advanced chemical materials.
| Building Block Feature | Synthetic Strategy | Resulting Material Type (Conceptual) |
| Carboxylic acid and amino groups | Step-growth polymerization | Polyamides, Polyesters |
| Alkyne functionality | Chain-growth polymerization | Polyacetylenes |
| Bifunctional nature with alkyne | Convergent synthesis | Dendrimers |
| Ortho-amino benzoic acid scaffold | Metal-organic framework (MOF) synthesis | Porous crystalline materials |
Ligands in Organometallic Catalysis
Aminobenzoic acids can act as ligands for transition metals, coordinating through the nitrogen of the amino group and the oxygen of the carboxylate. researchgate.net The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aromatic ring and the amino group. The introduction of an alkyne-containing substituent like the pentynyl group can influence the catalytic activity of the resulting metal complex in several ways.
The alkyne moiety itself can coordinate to a metal center, potentially leading to novel reactivity or stabilizing catalytic intermediates. Alternatively, the alkyne can be used as a reactive handle to attach the ligand to a solid support or to a larger molecular scaffold, which can be advantageous for catalyst recovery and reuse.
A notable application in a related context is the use of a Pd/S,O-ligand system for the para-selective C-H alkynylation of aniline (B41778) derivatives. nih.govresearchgate.net This demonstrates the interplay between ligands and metal catalysts in facilitating reactions involving alkyne groups. While not a direct use of an alkynyl aminobenzoic acid as a ligand, it underscores the relevance of alkyne chemistry in catalyst development.
The table below illustrates hypothetical effects of ligand modification on a generic catalytic reaction.
| Ligand Modification | Potential Effect on Metal Center | Hypothetical Impact on Catalysis |
| Introduction of an electron-donating group | Increased electron density | Enhanced oxidative addition rates |
| Introduction of a bulky substituent | Increased steric hindrance | Improved stereoselectivity |
| Appending a long alkyl chain with an alkyne | Altered solubility and potential for secondary coordination | Modified catalyst lifetime and activity |
Development of Chemical Probes and Tools
Chemical probes are small molecules used to study biological systems. chemicalprobes.org The alkyne group is a valuable feature in the design of chemical probes due to its small size, stability, and unique reactivity. nih.gov Specifically, the alkyne can serve as a "tag" for visualization and pull-down experiments. Through click chemistry, an alkyne-tagged probe that has bound to its biological target can be covalently attached to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for detection or isolation.
Alkyne-functionalized chemical probes have been developed to study the substrate specificities of enzymes. nih.gov Furthermore, alkynyl steroid analogues have been synthesized for visualizing lipid raft membrane domains using Raman microscopy, where the alkyne signal provides a means of detection. nih.gov An analogue of this compound could potentially be developed into a chemical probe for studying enzymes that recognize aminobenzoic acids or related structures.
The development of such a probe would involve synthesizing a derivative that retains the ability to interact with the biological target of interest while incorporating the alkyne tag for subsequent detection.
The following table outlines the steps and components in the development of a hypothetical chemical probe based on this scaffold.
| Probe Development Stage | Key Consideration | Example Component/Technique |
| Design | Target identification and pharmacophore selection | A biological target known to bind aminobenzoic acid derivatives |
| Synthesis | Introduction of the alkyne tag with minimal structural perturbation | Synthesis of a this compound derivative |
| In vitro validation | Confirmation of target engagement | Binding assays (e.g., ITC, SPR) |
| Cellular application | Visualization or identification of the target in a biological context | Click reaction with a fluorescent azide (B81097), followed by microscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
